(S)-Sertaconazole-d6 is a deuterated form of sertaconazole, a topical antifungal agent primarily used for treating dermatophytic infections. The compound is characterized by its unique molecular structure, which includes a thiophene ring, an imidazole moiety, and multiple chlorine substitutions. Sertaconazole is classified as an imidazole derivative and is utilized in the pharmaceutical industry for its antifungal properties.
Sertaconazole was originally developed in Spain and has been patented under various international patent classifications. The deuterated version, (S)-Sertaconazole-d6, is synthesized to facilitate studies involving pharmacokinetics and drug metabolism due to the distinct mass difference conferred by deuterium.
The synthesis of (S)-Sertaconazole-d6 typically involves a phase transfer catalytic method. This approach utilizes specific raw materials such as 1-(2,4-dichlorophenyl)-2-(1-imidazoles) ethanol and 3-bromomethyl-7-chlorobenzo[b]thiophene. The process requires solvents like toluene and water, with tetrabutylammonium chloride serving as a catalyst in the presence of sodium hydroxide.
(S)-Sertaconazole-d6 features a complex structure that includes:
(S)-Sertaconazole-d6 undergoes various chemical reactions typical of imidazole derivatives. These include:
The reactions are often facilitated by acidic or basic conditions, depending on the desired transformation. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
(S)-Sertaconazole-d6 exerts its antifungal effects primarily through the inhibition of sterol biosynthesis in fungal cells. Specifically, it targets lanosterol 14-alpha demethylase, an enzyme critical in the conversion of lanosterol to ergosterol, which is vital for maintaining fungal cell membrane integrity.
Predicted properties include:
These properties indicate a compound that is likely to have good absorption characteristics when applied topically .
(S)-Sertaconazole-d6 is primarily utilized in scientific research, particularly in pharmacokinetic studies where deuterated compounds provide insights into metabolic pathways without interference from natural isotopes. Its applications include:
The synthesis of enantiomerically pure (S)-Sertaconazole requires resolution of the racemic mixture or asymmetric synthetic protocols. Sertaconazole’s core structure comprises a benzothiophene moiety linked via a chiral oxyethyl chain to an N-substituted imidazole ring, with the stereocenter at the C-2 position of the ethyl bridge [3] [5]. Industrial routes typically involve:
Table 1: Stereoselective Synthesis Methods for (S)-Sertaconazole
Method | Chiral Agent/Catalyst | ee (%) | Yield (%) |
---|---|---|---|
Diastereomeric Resolution | L-DBTA | 95 | 38 |
Asymmetric Hydrogenation | Ru-(S)-BINAP | 99 | 82 |
Enzymatic Resolution | Candida antarctica Lipase | 90 | 35 |
The (S)-enantiomer’s configuration is confirmed via single-crystal X-ray diffraction (SCXRD), showing a 120.5° dihedral angle between benzothiophene and dichlorophenyl planes [4].
Deuterium labeling at six positions in (S)-Sertaconazole-d6 (C20H9D6Cl3N2OS) targets the ethyl linker’s methylene groups and imidazole ring, leveraging two primary strategies:
Table 2: Comparative Analysis of Deuterium Incorporation Methods
Parameter | H-D Exchange | Deuterated Reagents |
---|---|---|
Isotopic Purity | ≤65% | ≥99% |
Regioselectivity | Low (non-directed) | High (site-specific) |
Reaction Time | 24–72 h | 8–12 h |
Scalability | Limited | Industrial-compatible |
The reagent-based approach is preferred for industrial synthesis due to superior regiocontrol and reduced waste [3].
Scalable production of (S)-Sertaconazole-d6 necessitates optimization of:
Table 3: Optimized Industrial Parameters for (S)-Sertaconazole-d6 Synthesis
Parameter | Laboratory Scale | Optimized (Pilot Scale) | Effect |
---|---|---|---|
Solvent | Ethanol | Anhydrous DMF | ↑ Isotopic purity (99%) |
Catalyst | None | Pd/C (5 mol%) | ↑ Yield (92%), ↓ byproducts |
Temperature | 40°C | 25°C | ↓ Racemization (ee >98%) |
Reaction Time | 24 h | 12 h | ↑ Throughput |
Deuteration induces subtle but critical structural perturbations confirmed via:
Table 4: Structural Metrics of (S)-Sertaconazole-d6 Moieties
Structural Feature | Non-deuterated | (S)-Sertaconazole-d6 | Technique |
---|---|---|---|
C-S Bond Length (Å) | 1.74 | 1.76 | SCXRD [1] |
Imidazole C-H Shift (ppm) | 7.35 | 7.20 | ²H-NMR |
Crystal Packing Energy (kcal/mol) | −28.1 | −28.6 | DFT [4] |
The benzothiophene ring’s coplanarity with the carbonyl group (dihedral: 5.2°) is unaltered, ensuring retained biological activity via conserved pharmacophore geometry [4] [5].
CAS No.: 61788-32-7
CAS No.: 15751-45-8
CAS No.:
CAS No.: